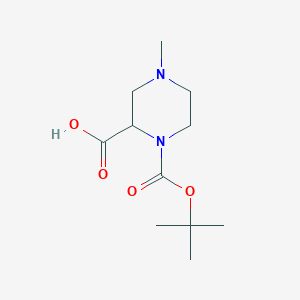
1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid” is a derivative of piperazine, which is a common structural motif in many pharmaceuticals and agrochemicals . The tert-butoxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The synthesis of peptides using the Boc group as the N α-amino protecting group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Molecular Structure Analysis
The Boc group is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . It is also used for the protection of hydroxy groups. It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .Chemical Reactions Analysis
The Boc group is one of the more widely used amine protecting groups. The most common method for its deprotection uses trifluoroacetic acid (TFA) and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate .Applications De Recherche Scientifique
Peptide Synthesis and Modification
The Boc group (tert-butoxycarbonyl) is commonly used for protecting amino acids during peptide synthesis. Boc-protected amino acids serve as building blocks for peptide assembly. Researchers utilize Boc-protected 4-methylpiperazine-2-carboxylic acid to introduce this amino acid into peptide sequences, enabling the creation of novel peptides with specific functionalities .
Medicinal Chemistry and Drug Design
Boc-protected 4-methylpiperazine-2-carboxylic acid can be incorporated into drug molecules. Medicinal chemists use it as a scaffold to design potential drug candidates. By modifying the Boc-protected amino acid, they explore its interactions with biological targets, aiming to develop new therapeutic agents .
Photoactive Peptides and Smart Materials
The concept of light-controllable molecular structures has gained attention. Researchers incorporate photochromic moieties into peptides to create photoactive peptides. Boc-protected 4-methylpiperazine-2-carboxylic acid, when appropriately modified, can serve as a photosensitive building block. These photoactive peptides find applications in smart materials, drug delivery, and bioimaging .
Supramolecular Systems and Self-Assembly
Supramolecular systems rely on non-covalent interactions. Boc-protected 4-methylpiperazine-2-carboxylic acid derivatives can participate in self-assembly processes. Researchers investigate their behavior in solution and solid-state environments, exploring their potential as components in supramolecular architectures .
Materials Science and Surface Modification
Functionalized amino acids play a crucial role in surface modification. Boc-protected 4-methylpiperazine-2-carboxylic acid can be tethered to surfaces, such as nanoparticles or polymers. These modified surfaces find applications in catalysis, sensors, and biomaterials .
Organic Synthesis and Chemical Biology
Beyond peptides, Boc-protected 4-methylpiperazine-2-carboxylic acid contributes to the synthesis of diverse organic compounds. Researchers explore its reactivity in various reactions, including cross-coupling reactions. Additionally, it serves as a precursor for other functionalized molecules in chemical biology studies .
Mécanisme D'action
Target of Action
Compounds with a similar structure, such as n-boc-protected amino acids, are commonly used in organic synthesis . They are used to protect the amino group, reducing its reactivity during the synthesis of complex molecules .
Mode of Action
The compound interacts with its targets through a process known as deprotection . Deprotection is a chemical reaction that removes a protecting group from a molecule. In the case of 1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid, the tert-butoxycarbonyl (Boc) group serves as the protecting group . The Boc group can be removed under certain conditions, such as high temperature or the presence of specific reagents . This deprotection process allows the previously protected functional group to participate in subsequent reactions .
Biochemical Pathways
It’s known that boc-protected amino acids play a significant role in peptide synthesis . They are used as starting materials in the synthesis of dipeptides , which are involved in various biological processes, including protein synthesis and signal transduction .
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability . The compound is miscible in polar solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), but it is immiscible in nonpolar solvents like diethyl ether, ethyl acetate, and hexane .
Result of Action
The result of the action of 1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid is the formation of deprotected molecules that can participate in further reactions . This deprotection process is crucial in the synthesis of complex molecules, such as peptides . The removal of the Boc group allows the previously protected functional group to react, leading to the formation of new bonds and structures .
Action Environment
The action of 1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid can be influenced by various environmental factors . For instance, the deprotection process can be facilitated by high temperatures or specific reagents . Moreover, the solubility of the compound in different solvents can affect its reactivity and stability . Therefore, careful consideration of these factors is essential when using this compound in organic synthesis .
Safety and Hazards
Orientations Futures
The use of the Boc group in peptide synthesis continues to be a topic of research, with studies exploring its application in the synthesis of complex peptides and other organic compounds . As our understanding of organic chemistry grows, it’s likely that new methods and applications for the Boc group and its derivatives will continue to be discovered.
Propriétés
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)7-8(13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVGLXXPCHEYGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butoxycarbonyl)-4-methylpiperazine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

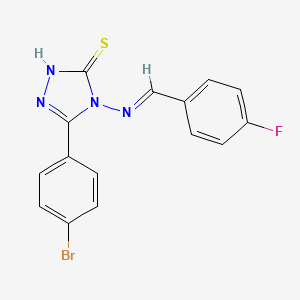
![5-Bromo-2,4-dimethyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B2825558.png)
![N'-[5-tert-butyl-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2825559.png)
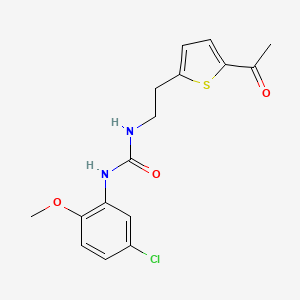
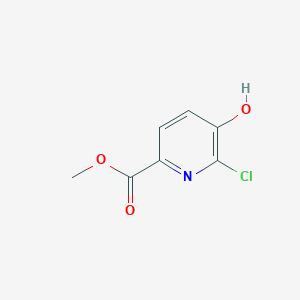
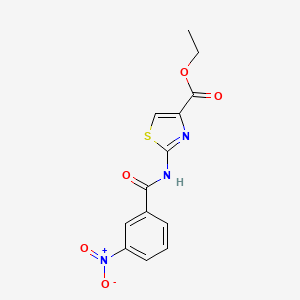
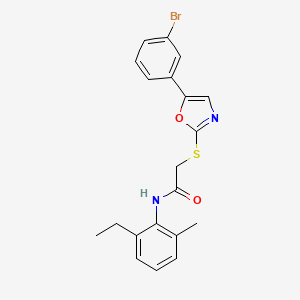
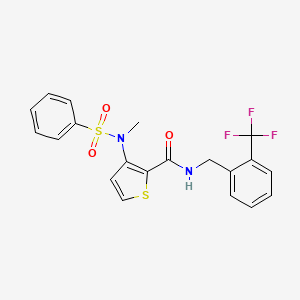

![5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2825571.png)
![Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2825573.png)
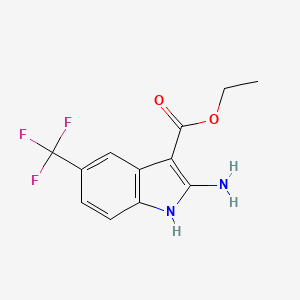
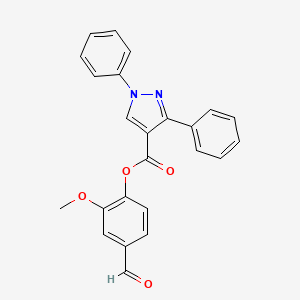
![1-{[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2825576.png)